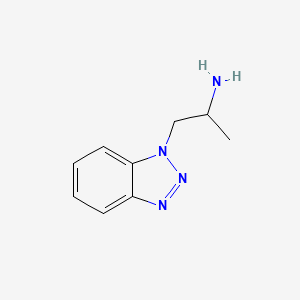![molecular formula C27H28N2O7 B12128793 3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)
3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que combina múltiples grupos funcionales, convirtiéndolo en un tema de interés para los investigadores en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de intermediarios clave, como el ácido 7-metoxibenzo[d]furano-2-carboxílico y el 4-metoxibenzaldehído. Estos intermediarios sufren reacciones de condensación, ciclización y modificaciones de grupos funcionales bajo condiciones controladas para producir el producto final. Los reactivos comunes utilizados en estas reacciones incluyen ácidos fuertes, bases y catalizadores para facilitar las transformaciones deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para mejorar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo, la síntesis asistida por microondas y el cribado de alto rendimiento para escalar el proceso de producción. Además, se utilizan métodos de purificación como la recristalización, la cromatografía y la destilación para obtener el compuesto en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila para reemplazar ciertos grupos funcionales por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción como la temperatura, el disolvente y el pH se controlan cuidadosamente para lograr los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden dar como resultado la formación de nuevos derivados con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido el desarrollo y la formulación de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras biomoléculas, modulando su actividad y conduciendo a varios efectos biológicos. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
- 3-Hidroxi-4-metoxibenzaldehído
- Ácido 7-metoxibenzo[d]furano-2-carboxílico
- Derivados de 4-metoxifenilo
Unicidad
3-Hidroxi-4-[(7-metoxibenzo[d]furano-2-il)carbonil]-5-(4-metoxifenil)-1-(2-morfolin-4-iletil)-3-pirrolin-2-ona es único debido a su combinación de grupos funcionales y características estructurales. Esta singularidad le permite participar en una amplia gama de reacciones químicas y exhibir diversas actividades biológicas, convirtiéndolo en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C27H28N2O7 |
|---|---|
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O7/c1-33-19-8-6-17(7-9-19)23-22(24(30)21-16-18-4-3-5-20(34-2)26(18)36-21)25(31)27(32)29(23)11-10-28-12-14-35-15-13-28/h3-9,16,23,31H,10-15H2,1-2H3 |
Clave InChI |
YCHWZDSWZIWABS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)

![N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128801.png)

![4-fluoro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B12128811.png)
